N-Depropyl N-Benzyl Propafenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Depropyl N-Benzyl Propafenone is a chemical compound with the molecular formula C25H27NO3 and a molecular weight of 389.49 g/mol. It is used in the preparation of Propafenone analogues, which are known for their antimalarial properties. The compound is characterized by its white solid appearance and solubility in ethanol and methanol.
Preparation Methods
The synthesis of N-Depropyl N-Benzyl Propafenone involves several steps. One common method includes the reaction of 1-[2-[2-Hydroxy-3-[(phenylmethyl)amino]propoxy]phenyl]-3-phenyl-1-propanone with appropriate reagents under controlled conditions. The reaction conditions typically involve the use of solvents like ethanol or methanol and may require specific temperatures and reaction times to achieve optimal yields. Industrial production methods may involve scaling up these reactions and optimizing them for higher efficiency and cost-effectiveness.
Chemical Reactions Analysis
N-Depropyl N-Benzyl Propafenone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide under acidic or basic conditions. The major products formed are typically oxidized derivatives of the original compound.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of reduced derivatives.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Scientific Research Applications
N-Depropyl N-Benzyl Propafenone has several scientific research applications:
Biology: The compound is investigated for its biological activity, particularly its antimalarial properties. Researchers study its effects on different biological systems and its potential as a therapeutic agent.
Medicine: this compound and its analogues are explored for their potential use in treating diseases, especially malaria. Their efficacy, safety, and mechanism of action are subjects of ongoing research.
Industry: The compound is used in the development of new drugs and chemical products. Its properties make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of N-Depropyl N-Benzyl Propafenone involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and physiological responses. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-Depropyl N-Benzyl Propafenone is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include:
Propafenone: A class 1C antiarrhythmic agent used in the management of paroxysmal atrial fibrillation and ventricular arrhythmias
Flecainide: Another class 1C antiarrhythmic drug with similar properties but different chemical structure.
Lidocaine: A class 1B antiarrhythmic agent with local anesthetic properties.
These compounds share some similarities in their mechanisms of action and therapeutic applications but differ in their chemical structures and specific uses.
Properties
IUPAC Name |
1-[2-[3-(benzylamino)-2-hydroxypropoxy]phenyl]-3-phenylpropan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO3/c27-22(18-26-17-21-11-5-2-6-12-21)19-29-25-14-8-7-13-23(25)24(28)16-15-20-9-3-1-4-10-20/h1-14,22,26-27H,15-19H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKPMNSBIUSAYFC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2OCC(CNCC3=CC=CC=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.